Boc-L-isoleucine hemihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

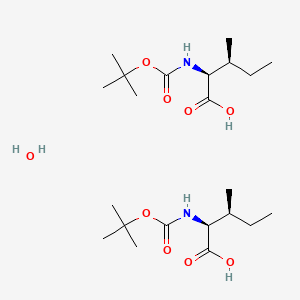

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t2*7-,8-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGJSARLXBZKTA-AQHOMMPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Boc-L-Isoleucine Hemihydrate: Properties, Applications, and Analytical Protocols

Abstract

This technical guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate (Boc-L-isoleucine hemihydrate), a pivotal amino acid derivative for peptide synthesis and pharmaceutical research. The document elucidates its core chemical and physical properties, safe handling procedures, and its critical role as a chiral building block. Furthermore, it details standardized protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Peptide Chemistry

N-α-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate is a derivative of the essential amino acid L-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This strategic protection is fundamental to the Boc-based strategy of solid-phase peptide synthesis (SPPS), a methodology developed by Nobel laureate Bruce Merrifield.[1] The Boc group effectively prevents undesired reactions at the N-terminus during peptide chain elongation, ensuring the precise incorporation of isoleucine into the desired sequence.[1][2]

The hemihydrate form indicates the presence of one molecule of water for every two molecules of Boc-L-isoleucine. This crystalline form is often favored for its stability and ease of handling.[3] The unique branched side-chain of isoleucine introduces steric hindrance, making the selection of appropriate coupling reagents and reaction conditions crucial for efficient peptide bond formation.[4] This guide will delve into the essential chemical properties that dictate its reactivity and provide practical, field-proven insights for its application and analysis.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and research. These properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | bis((2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid);hydrate | [5] |

| Synonyms | Boc-L-Ile-OH·½H₂O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [3] |

| CAS Number | 204138-23-8 | [3] |

| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [3] |

| Molecular Weight | 240.30 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | 55 - 73 °C (Note: Reported ranges vary, e.g., 55-65 °C, 69-73 °C) | [3][6] |

| Optical Rotation | [α]D²⁰ = +10.5 ± 1.5° (c=1 in EtOH) | [3] |

| Solubility | Soluble in methanol; Insoluble in water. Quantitative data not readily available. | [7] |

It is important to note the variability in the reported melting point, which may be attributed to differences in purity, crystalline form, or measurement technique. Researchers should consider the value stated in the certificate of analysis for their specific lot.

Applications in Synthesis and Research

This compound is a cornerstone in several areas of scientific endeavor:

-

Peptide Synthesis : As a fundamental building block, it is extensively used in the synthesis of therapeutic peptides and other biologically active polypeptides. The Boc protecting group's stability and facile cleavage under acidic conditions make it ideal for stepwise peptide elongation.[2][3]

-

Pharmaceutical Research and Drug Development : The incorporation of isoleucine residues is critical for the biological activity of many peptide-based drugs. This compound serves as a key starting material in the development of novel therapeutics for a range of conditions, including metabolic disorders and cancer.[2]

-

Protein Engineering and Functional Studies : Researchers utilize this compound to create modified proteins to study structure-function relationships, protein folding mechanisms, and the specific roles of isoleucine in protein-protein interactions and overall stability.[3]

Safety, Handling, and Storage

While this compound is not classified as a hazardous substance according to OSHA and GHS standards, adherence to good laboratory practice is essential.[8][9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Handling : Avoid inhalation of dust by handling in a well-ventilated area or using a fume hood. Minimize dust generation during transfer.[8]

-

Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended.[3]

-

First Aid Measures :

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Analytical Characterization Protocols

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. The following sections provide detailed, step-by-step methodologies for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While the following data is based on the anhydrous form, the hemihydrate will show a similar spectrum with the addition of a water peak.

¹H NMR (Proton NMR) Protocol:

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis :

-

Expected Chemical Shifts (in CDCl₃) :

-

δ ~5.02 ppm (doublet, 1H, NH)

-

δ ~4.30 ppm (doublet of doublets, 1H, α-CH)

-

δ ~1.83-1.99 ppm (multiplet, 1H, β-CH)

-

δ ~1.46 ppm (singlet, 9H, Boc C(CH₃)₃)

-

δ ~1.15-1.54 ppm (multiplet, 2H, γ-CH₂)

-

δ ~0.98 ppm (doublet, 3H, γ-CH₃)

-

δ ~0.94 ppm (triplet, 3H, δ-CH₃)[7]

-

-

The presence of water in the hemihydrate will result in a peak (typically broad) in the spectrum, the position of which is solvent-dependent.

-

¹³C NMR (Carbon NMR) Protocol:

-

Sample Preparation : Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) as for ¹H NMR.

-

Data Acquisition : Acquire the ¹³C NMR spectrum.

-

Data Analysis :

-

Expected Chemical Shifts (in CDCl₃) :

-

δ ~177.2 ppm (C=O, carboxylic acid)

-

δ ~155.9 ppm (C=O, Boc)

-

δ ~80.2 ppm (C, Boc quaternary)

-

δ ~58.0 ppm (α-C)

-

δ ~37.9 ppm (β-C)

-

δ ~28.5 ppm (CH₃, Boc)

-

δ ~25.0 ppm (γ-CH₂)

-

δ ~15.7 ppm (γ-CH₃)

-

δ ~11.8 ppm (δ-CH₃)[7]

-

-

Caption: Structural assignments for NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition : Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis :

-

Expected Characteristic Peaks :

-

~3348 cm⁻¹ : N-H stretching (amide).

-

~2970 cm⁻¹ : C-H stretching (aliphatic).

-

~1710 cm⁻¹ : C=O stretching (carboxylic acid).

-

~1660 cm⁻¹ : C=O stretching (Boc urethane).

-

~1504 cm⁻¹ : N-H bending (amide II).

-

~1368 cm⁻¹ : C-H bending (gem-dimethyl of Boc group).

-

~1159 cm⁻¹ : C-O stretching.[7]

-

-

The presence of water of hydration may lead to a broad O-H stretching band in the region of 3500-3200 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound.

Reversed-Phase HPLC Protocol:

-

System Preparation :

-

Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B : 0.1% TFA in acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 214 nm.

-

-

Sample Preparation : Prepare a sample solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Gradient Elution :

-

Start with a gradient of 10-90% Mobile Phase B over 20-30 minutes.

-

Hold at 90% B for 5 minutes.

-

Return to initial conditions and equilibrate the column.

-

-

Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity of ≥99% is common for this reagent.[3]

Caption: General workflow for HPLC purity analysis.

Conclusion

This compound is an indispensable reagent in modern peptide chemistry and pharmaceutical development. Its well-defined chemical properties, coupled with established protocols for its use and analysis, make it a reliable and efficient building block for the synthesis of complex peptides. This guide provides the foundational technical knowledge required for its effective and safe application in a research and development setting. By understanding its characteristics and employing rigorous analytical validation, scientists can ensure the integrity and success of their synthetic endeavors.

References

-

Fisher Scientific. (2024). Safety Data Sheet: N-Boc-L-isoleucine hemihydrate. Link

-

Central Drug House. (n.d.). Safety Data Sheet: Boc-L-isoleucine. Link

-

Carl Roth. (2021). Safety Data Sheet: this compound. Link

-

CJ Europe GmbH. (2020). Safety Data Sheet: L-Isoleucine Feed Grade. Link

-

ChemicalBook. (2023). BOC-L-Isoleucine. Link

-

Chem-Impex. (n.d.). Boc-L-isoleucine. Link

-

BenchChem. (2025). An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure. Link

-

Sigma-Aldrich. (n.d.). Boc-Ile-OH. Link

-

BOC Sciences. (n.d.). This compound.

-

BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of Boc-L-Isoleucine (Boc-L-Ile-OH). Link

-

Chem-Impex. (n.d.). This compound. Link

-

PubChem. (n.d.). This compound. Link

-

SpectraBase. (n.d.). Boc-Ile-OH 1H NMR Spectrum. Link

-

ChemicalBook. (n.d.). BOC-L-Isoleucine (13139-16-7) 1H NMR. Link

-

MedchemExpress. (n.d.). Certificate of Analysis: Boc-L-Ile-OH. Link

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isoleucine. Link

-

Carl Roth. (n.d.). This compound. Link

-

ResearchGate. (2020). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Link

-

ResearchGate. (n.d.). FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). Link

-

ChemicalBook. (n.d.). L-Isoleucine(73-32-5) IR Spectrum. Link

-

Carl Roth. (n.d.). This compound, 25 g. Link

-

Carl Roth. (n.d.). This compound, 5 g. Link

-

ACG Publications. (n.d.). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Link

-

AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | C22H44N2O9 | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Architectural Significance of a Key Building Block

An In-depth Technical Guide to the Molecular Structure of Boc-L-isoleucine Hemihydrate

In the intricate field of peptide synthesis and pharmaceutical development, the precision of each molecular component is paramount. Nα-(tert-butyloxycarbonyl)-L-isoleucine, commonly known as Boc-L-isoleucine, is a cornerstone reagent, indispensable for the widely adopted Boc Solid-Phase Peptide Synthesis (Boc-SPPS) strategy.[1] This guide delves into the specific molecular architecture of its hemihydrate form, a crystalline solid that offers enhanced stability and handling characteristics crucial for reproducible, high-yield synthesis.[2]

Understanding the structure of this compound is not merely an academic exercise. It provides critical insights into the compound's stability, reactivity, and the challenges it presents in peptide synthesis, such as the steric hindrance of its β-branched side chain.[3] This document will elucidate the stereochemistry, the role of the Boc protecting group, and the integral function of the water molecule in forming the stable hemihydrate crystal lattice. We will explore the advanced analytical techniques used to confirm this structure and discuss the profound implications of its architecture on its application in creating therapeutic peptides and other complex biomolecules.[1][2]

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data represent the foundational parameters for its handling, storage, and application in synthetic protocols. Proper storage at 2-8°C in a dry, sealed environment is essential to maintain its structural integrity.[4][5][]

| Property | Value | References |

| IUPAC Name | bis((2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid);hydrate | [7] |

| Synonyms | Boc-L-Ile-OH·½H₂O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [2][8] |

| CAS Number | 204138-23-8 | [2][9] |

| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [2][8][9] |

| Molecular Weight | 240.30 g/mol | [2][][9] |

| Appearance | White to off-white crystalline powder | [2][10] |

| Melting Point | 55 - 65 °C | [2][] |

| Optical Rotation | [a]D20 = +10.5 ± 1.5° (c=1 in EtOH) | [2] |

| Solubility | Soluble in methanol; Insoluble in water | [11] |

A Deeper Look into the Molecular Architecture

The structure of this compound is a convergence of three critical elements: the L-isoleucine core with its specific stereochemistry, the acid-labile Boc protecting group, and the stabilizing water molecule integrated into the crystal lattice.

The L-Isoleucine Stereocenter: A Foundation of Chirality

L-isoleucine, or (2S,3S)-2-amino-3-methylpentanoic acid, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). This specific stereoisomer is the naturally occurring form incorporated into proteins. Maintaining this stereochemical integrity during peptide synthesis is non-negotiable for ensuring the biological activity of the final peptide. The bulky, hydrophobic sec-butyl side chain is a defining feature, creating significant steric hindrance. This bulkiness can impede the rate of peptide bond formation, necessitating the careful selection of coupling reagents and optimized reaction conditions to prevent side reactions and ensure high coupling efficiency.[3]

The Boc Protecting Group: Enabling Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is an essential feature, temporarily masking the nucleophilicity of the α-amino group of isoleucine.[1] This protection is the cornerstone of the Boc-SPPS methodology, preventing uncontrolled polymerization and directing the reaction to the C-terminal carboxyl group.[12]

Key attributes of the Boc group include:

-

Stability: It is robust under the basic or neutral conditions required for peptide coupling, preventing premature deprotection.[]

-

Acid Lability: The Boc group is efficiently and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), regenerating the N-terminal amine for the next coupling cycle.[10][12] This orthogonal deprotection strategy is fundamental to the success of stepwise peptide elongation.

The Role of Water: The Hemihydrate Crystal Structure

The term "hemihydrate" signifies that the crystal lattice incorporates one water molecule for every two molecules of Boc-L-isoleucine. This is not superficial moisture but an integral part of the crystal's structure. The water molecule acts as a molecular bridge, forming hydrogen bonds with the carboxyl groups and potentially the carbamate moieties of adjacent Boc-L-isoleucine molecules. This hydrogen-bonding network provides significant thermodynamic stability to the crystal, resulting in a solid that is often more crystalline, less hygroscopic, and easier to handle than its anhydrous counterpart. While specific crystallographic data for this exact compound is not publicly available in the search results, the structure of similar amino acid hydrates reveals that such networks are common and crucial for stabilizing the overall conformation.[14]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 7. This compound | C22H44N2O9 | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 12. peptide.com [peptide.com]

- 14. X-ray studies on crystalline complexes involving amino acids and peptides. IX. Crystal structure of L-ornithine L-aspartate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Boc-L-isoleucine Hemihydrate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-α-(tert-butoxycarbonyl)-L-isoleucine (Boc-L-isoleucine), with a specific focus on the isolation of its stable hemihydrate form. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development who utilize Boc-protected amino acids as fundamental building blocks in solid-phase peptide synthesis (SPPS) and other synthetic applications. The guide delves into the mechanistic rationale behind the synthetic strategy, offers a detailed, step-by-step experimental protocol, and outlines the purification process designed to yield the crystalline hemihydrate. Furthermore, it covers the essential analytical techniques for the characterization and quality control of the final product, ensuring its suitability for downstream applications.

Introduction: The Significance of Boc-L-isoleucine in Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS).[1] Its widespread use stems from its stability under a variety of reaction conditions and its facile, acid-labile removal, which allows for the selective deprotection of the N-terminal amino group during peptide chain elongation.[1] Boc-L-isoleucine, a derivative of the essential amino acid L-isoleucine, is a critical reagent in the synthesis of a vast array of peptides and peptidomimetics with therapeutic and biological significance.

The isolation of Boc-L-isoleucine as a hemihydrate offers several practical advantages in a laboratory and manufacturing setting. The crystalline nature of the hemihydrate facilitates easier handling, weighing, and storage compared to the often oily or amorphous anhydrous form. Moreover, the well-defined stoichiometry of the hydrate provides a consistent level of purity and can enhance the stability of the compound. This guide will, therefore, not only detail the synthesis of Boc-L-isoleucine but also provide a robust protocol for its purification to obtain the desirable hemihydrate form.

The Synthesis of Boc-L-isoleucine: A Mechanistic Perspective

The synthesis of Boc-L-isoleucine is typically achieved through the reaction of L-isoleucine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2] This reaction proceeds via a nucleophilic acyl substitution mechanism.

The Role of the Base and the Reaction Mechanism

The primary role of the base, commonly sodium hydroxide (NaOH), is to deprotonate the carboxylic acid group of L-isoleucine, thereby increasing the solubility of the amino acid in the aqueous reaction medium. While the amino group is the primary nucleophile, the basic conditions ensure that it remains in its more nucleophilic free amine form rather than the protonated ammonium species.

The reaction mechanism can be summarized as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the L-isoleucine amino group attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of an unstable tetrahedral intermediate.

-

Collapse of the Intermediate: The intermediate collapses, leading to the formation of the N-Boc protected L-isoleucine and the liberation of a tert-butyl carbonate anion.

-

Byproduct Decomposition: The tert-butyl carbonate is unstable and subsequently decomposes to form tert-butanol and carbon dioxide gas. The evolution of CO₂ provides a thermodynamic driving force for the reaction.

Experimental Protocol: Synthesis of Crude Boc-L-isoleucine

This protocol is designed for a laboratory scale synthesis and can be scaled accordingly.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| L-Isoleucine | 131.17 | 13.1 g | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 205 mL of 1 M solution | 2.05 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 26.2 g | 1.2 |

| Dioxane | - | 70 mL | - |

| Ethyl Acetate (EtOAc) | - | ~400 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Brine Solution | - | ~100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Synthesis Procedure

-

Dissolution of L-Isoleucine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.1 g (100 mmol, 1.0 equiv) of L-isoleucine in 205 mL of 1 M NaOH solution. Cool the solution to 0 °C in an ice bath.[3]

-

Addition of (Boc)₂O: In a separate beaker, dissolve 26.2 g (120 mmol, 1.2 equiv) of di-tert-butyl dicarbonate in 70 mL of dioxane. Slowly add this solution to the cooled L-isoleucine solution over 30 minutes, maintaining the temperature at 0-5 °C.[3]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir the mixture vigorously for 24 hours. The solution should become clear as the reaction progresses.

-

Initial Work-up: After 24 hours, adjust the pH of the reaction solution to approximately 10 with 1 M NaOH if necessary. Transfer the mixture to a separatory funnel and wash with 100 mL of diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic phase.[3]

-

Acidification: Cool the aqueous phase in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product will precipitate or form an oil.[3]

-

Extraction: Extract the product with three 100 mL portions of ethyl acetate. Combine the organic extracts.[2][3]

-

Washing and Drying: Wash the combined organic phase with 100 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude Boc-L-isoleucine as a colorless to pale yellow oil or viscous residue.[3][4]

Purification and Formation of Boc-L-isoleucine Hemihydrate

The crude Boc-L-isoleucine obtained is often an oil and requires purification to obtain a stable, crystalline solid. This protocol is designed to promote the formation of the hemihydrate.

Rationale for Hemihydrate Formation

The formation of a hydrate is dependent on the presence of water in the crystallization system. The ethyl acetate used in the extraction, unless rigorously dried, will contain a sufficient amount of water to be incorporated into the crystal lattice of Boc-L-isoleucine upon crystallization. The use of a non-polar anti-solvent like n-hexane reduces the solubility of the product, promoting crystallization and allowing for the ordered arrangement of Boc-L-isoleucine and water molecules into the stable hemihydrate form.

Purification Protocol

-

Dissolution: Gently heat the crude Boc-L-isoleucine oil and dissolve it in a minimal amount of warm ethyl acetate (approximately 2-3 mL per gram of crude product).

-

Addition of Anti-solvent: While the solution is still warm, slowly add n-hexane with stirring until a persistent cloudiness is observed.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The product should begin to crystallize. For optimal crystal growth and yield, it is advisable to then place the flask in a refrigerator (0-4 °C) for several hours or overnight. If crystallization does not occur, scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation. Seeding with a small crystal of this compound, if available, is also highly effective.[5]

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold n-hexane to remove any residual impurities.

-

Drying: Dry the crystals under vacuum at ambient temperature to a constant weight. Avoid excessive heating, as this may lead to the loss of the water of hydration.

Characterization and Quality Control of this compound

To confirm the identity, purity, and hydration state of the final product, a series of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Results for this compound |

| Melting Point | Assess purity and confirm crystalline form | 55-65 °C |

| HPLC | Determine chemical purity | ≥ 99% |

| Optical Rotation | Confirm stereochemical integrity | [α]²⁰/D = +10.5 ± 1.5° (c=1 in EtOH) |

| Karl Fischer Titration | Quantify water content | Approximately 3.75% w/w |

| Thermogravimetric Analysis (TGA) | Determine water content and thermal stability | A weight loss corresponding to the loss of the water of hydration at a specific temperature range. |

| Differential Scanning Calorimetry (DSC) | Characterize thermal transitions | Endothermic peak corresponding to the loss of water, followed by the melting of the anhydrous form. |

| FT-IR Spectroscopy | Confirm functional groups and hydration | Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and a broad O-H stretch indicating the presence of water. |

| ¹H and ¹³C NMR | Confirm chemical structure | Spectra consistent with the structure of Boc-L-isoleucine. The presence of water may be observed as a broad singlet in the ¹H NMR spectrum. |

Conclusion

This guide provides a detailed and scientifically grounded approach to the synthesis and purification of this compound. By understanding the underlying chemical principles and adhering to the described protocols, researchers can reliably produce high-purity, crystalline material suitable for demanding applications in peptide synthesis and beyond. The stability and ease of handling of the hemihydrate form make it a superior choice for a key building block in the development of novel therapeutics and research tools.

References

- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.

-

This compound | C22H44N2O9 | CID 45072434 - PubChem. Available at: [Link]

-

Effects of amino acids on solvent properties of water | Request PDF - ResearchGate. Available at: [Link]

-

Inhibition of methane and natural gas hydrate formation by altering the structure of water with amino acids - PMC - NIH. Available at: [Link]

-

A Review of Natural Gas Hydrate Formation with Amino Acids - MDPI. Available at: [Link]

-

Hydrophobic amino acids as a new class of kinetic inhibitors for gas hydrate formation - NIH. Available at: [Link]

-

Perturbation of liquid water structure by amino acids. ( a )... - ResearchGate. Available at: [Link]

-

Preparation and Formation Mechanism of Spherical Particles with High Quality: A Case Study of l‑Isoleucine - ACS Publications. Available at: [Link]

-

Synthesis of (1) Dehydrated Boc-leucine: - PrepChem.com. Available at: [Link]

-

Mastering Peptide Synthesis with Boc-L-Isoleucine: A Guide for Researchers - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Physical characteristics of Boc-L-isoleucine hemihydrate

An In-Depth Technical Guide to the Physical Characteristics of Boc-L-Isoleucine Hemihydrate

Introduction

N-tert-butoxycarbonyl-L-isoleucine, commonly known as Boc-L-isoleucine, is a cornerstone reagent in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] Its hemihydrate form (CAS No. 204138-23-8) is a frequently encountered solid-state variant utilized by researchers and drug development professionals.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function provides stability and enables controlled, sequential peptide bond formation.[2] A thorough understanding of the physical characteristics of this compound is not merely academic; it is a critical prerequisite for ensuring batch-to-batch consistency, optimizing reaction conditions, and guaranteeing the purity and integrity of the final synthetic peptide.

This technical guide provides a comprehensive examination of the key physical and chemical properties of this compound. We will delve into its solid-state properties, spectroscopic signature, and thermal behavior, presenting not just data, but the underlying scientific principles and validated experimental protocols for their determination. The objective is to equip researchers with the expertise to confidently assess the quality and suitability of this vital building block for their work.

Section 1: Core Physicochemical Properties

The fundamental properties of a reagent are the first line of quality assessment. For this compound, these include its appearance, molecular structure, solubility, and optical activity. These parameters provide a rapid, macroscopic indication of identity and purity.

The compound typically presents as a white to off-white crystalline powder.[4][] Deviations from this appearance, such as discoloration or a non-crystalline, oily consistency, may suggest the presence of impurities or residual solvent.[6]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | [][7] |

| Synonyms | Boc-L-Ile-OH·½H₂O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [2][] |

| CAS Number | 204138-23-8 | [2][3] |

| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [2][3][] |

| Molecular Weight | 240.30 g/mol | [2][] |

| Appearance | White to off-white powder or crystalline powder | [2][4] |

Solubility Profile

The solubility of Boc-L-isoleucine is a key factor in its application, influencing solvent choice for coupling reactions in peptide synthesis and for purification processes. While the hemihydrate is noted as being insoluble in water, it exhibits good solubility in various organic solvents.[8][9]

-

Slightly Soluble in: Dimethyl Sulfoxide (DMSO).[9]

Causality Insight: The bulky, nonpolar tert-butyl group and the isoleucine side chain dominate the molecule's character, leading to its poor solubility in water despite the presence of a carboxylic acid and a carbamate group. Its solubility in organic solvents like methanol is essential for achieving a homogeneous solution during the activation and coupling steps of peptide synthesis.

Optical Activity

As a chiral molecule derived from L-isoleucine, the compound's optical rotation is a critical measure of its enantiomeric purity. Racemization during synthesis or storage can have profound consequences on the biological activity of the final peptide. Therefore, verifying the specific rotation is a non-negotiable quality control step.

Table 2: Reported Optical Rotation and Melting Point Values

| Parameter | Value | Conditions | References |

| Optical Rotation | +10.5 ± 1.5° | c = 1 in Ethanol, at 20°C | [2] |

| +2.4 to +3.0° | c = 2 in Acetic Acid, at 20°C | [10] | |

| Melting Point | 55 - 65 °C | Not specified | [2][] |

| 50 - 60 °C | Not specified | [4] | |

| 59.0 - 63.0 °C | Not specified | [10] |

Expertise & Experience: The variation in reported optical rotation values is directly attributable to the solvent and concentration used for the measurement. It is imperative to use the same conditions as specified in the certificate of analysis for a valid comparison. Acetic acid can protonate the carboxylate, and ethanol can form hydrogen bonds, both subtly altering the molecular conformation and thus the observed rotation.

Experimental Protocol: Polarimetry for Optical Rotation

This protocol ensures an accurate and reproducible measurement of specific rotation.

-

Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in a 10 mL volumetric flask using absolute ethanol to achieve a concentration (c) of 1 g/100 mL. Ensure the solid is completely dissolved.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (absolute ethanol) in a 1 dm sample cell. The reading should be zeroed.

-

Measurement: Rinse the sample cell with the prepared solution, then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

-

Data Acquisition: Record the observed rotation (α) at the sodium D-line (589 nm) at a controlled temperature of 20°C. Perform five separate readings and calculate the average.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters (dm) and 'c' is the concentration in g/mL.

-

Validation: The result should fall within the range specified by the supplier (e.g., +9.0° to +12.0°).[2] A significant deviation suggests either enantiomeric contamination or the presence of other optically active impurities.

Section 2: Solid-State Characterization

The solid-state properties of a pharmaceutical precursor are critical as they influence stability, handling, and dissolution kinetics. For this compound, the key characteristics are its melting point, thermal stability, and crystal form.

Melting Point Analysis

The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, whereas a broad or depressed range often indicates the presence of impurities. As noted in Table 2, the reported melting range for the hemihydrate is relatively broad (e.g., 55-65 °C), which is characteristic of hydrated compounds that may lose water prior to or during melting.[2][]

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely crush a small amount of the white powder. Tightly pack the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a digital melting point apparatus.

-

Heating Program: Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting range (approx. 50 °C).

-

Data Acquisition: Once the temperature is within 15 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting range.

-

Validation: The observed range should be compared against the reference value from the certificate of analysis. A range broader than 2-3 °C warrants further investigation into the sample's purity.

Thermal Analysis (TGA & DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for characterizing hydrated compounds.

-

TGA measures the change in mass as a function of temperature, directly quantifying the water content. For a perfect hemihydrate (0.5 moles of water per mole of compound), a theoretical weight loss of 3.75% is expected (9.01 g/mol H₂O / 240.30 g/mol total MW).

-

DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like dehydration (endotherm), melting (endotherm), and decomposition (exotherm).

Trustworthiness: The combination of TGA and DSC provides a self-validating system. The weight loss observed in TGA should correspond to an endothermic event in the DSC thermogram. The subsequent sharp endotherm in the DSC should then correspond to the melting of the anhydrous material.

Caption: Logical relationship between TGA and DSC data for confirming a hemihydrate.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan (for DSC) and a ceramic TGA pan (for TGA).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with dry nitrogen at a flow rate of 50 mL/min.

-

Thermal Program: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.

-

Data Analysis (TGA): Analyze the resulting thermogram for a distinct weight loss step. The onset temperature and the percentage weight loss should be recorded. The theoretical loss for the hemihydrate is ~3.75%.

-

Data Analysis (DSC): Analyze the thermogram for endothermic events. A broad endotherm at a lower temperature, corresponding to the TGA weight loss, indicates dehydration. A subsequent, sharper endotherm indicates the melting point of the resulting anhydrous form.

Powder X-Ray Diffraction (PXRD)

Experimental Protocol: PXRD Data Acquisition

-

Sample Preparation: Gently press a sufficient amount of the powder sample onto a zero-background sample holder to create a flat, smooth surface.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Acquisition: Collect the diffraction pattern using Cu Kα radiation (λ = 1.5406 Å). Scan a 2θ range from 5° to 40° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) should be compared against a reference pattern for a known, pure batch of this compound. The presence of sharp, well-defined peaks is indicative of a crystalline material.

Section 3: Spectroscopic Characterization

Spectroscopic techniques provide unambiguous confirmation of the molecular structure and the presence of key functional groups.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. astechireland.ie [astechireland.ie]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C22H44N2O9 | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 9. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]

- 10. N-(tert-Butoxycarbonyl)-L-isoleucine | 13139-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Solubility Profile of Boc-L-Isoleucine Hemihydrate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Boc-L-Isoleucine Hemihydrate in Synthesis

N-tert-butoxycarbonyl-L-isoleucine hemihydrate (this compound) is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and the development of pharmaceutical compounds.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is fundamental to modern organic chemistry, offering remarkable stability under a wide array of conditions while being easily and selectively removed under mild acidic conditions. This characteristic is essential for the stepwise and controlled elongation of peptide chains, preventing unwanted side reactions at the N-terminus.[1] Understanding the solubility of this reagent in various organic solvents is paramount for optimizing reaction conditions, ensuring high yields, and maintaining the purity of the final peptide product.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While precise quantitative solubility data is not extensively available in public literature and is often determined empirically within individual research and development laboratories, this guide will elucidate the key physicochemical properties of the molecule, explore the theoretical principles governing its solubility, and provide a detailed experimental protocol for its determination.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is the first step in predicting its behavior in different solvent systems.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid hydrate | [3] |

| CAS Number | 204138-23-8 | [2] |

| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [2] |

| Molecular Weight | 240.3 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 55 - 70 °C | [2][4] |

| Optical Rotation | [α]D²⁰ = +10.5 ± 1.5º (c=1 in EtOH) | [2] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key structural features dictate its solubility profile in organic solvents.

The "Like Dissolves Like" Principle in the Context of this compound

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. This principle is rooted in the polarity of the solute and solvent molecules.

-

Polar Solvents: These solvents possess large dipole moments and are capable of forming strong intermolecular interactions, such as hydrogen bonds. Water is a highly polar solvent.

-

Nonpolar Solvents: These solvents have small or no dipole moments and primarily interact through weaker van der Waals forces. Examples include hexane and toluene.

-

Aprotic Polar Solvents: These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they can accept hydrogen bonds but not donate them. Examples include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Protic Polar Solvents: These solvents can both donate and accept hydrogen bonds. Alcohols like methanol and ethanol fall into this category.

This compound is an amphiphilic molecule, possessing both polar and nonpolar regions:

-

Polar Moieties: The carboxylic acid group (-COOH), the carbamate linkage (-NHCOO-), and the water of hydration are all polar and capable of engaging in hydrogen bonding.

-

Nonpolar Moieties: The tert-butyl group of the Boc protector and the sec-butyl side chain of the isoleucine residue are hydrophobic.

The overall solubility will depend on the balance of these interactions with the solvent.

The Role of Hydrogen Bonding

The ability of this compound to form hydrogen bonds is a critical determinant of its solubility in protic and aprotic polar solvents. The carboxylic acid proton and the N-H of the carbamate can act as hydrogen bond donors, while the carbonyl oxygens of both the carboxylic acid and the Boc group can act as hydrogen bond acceptors. The presence of hemihydrate water molecules further contributes to the hydrogen bonding network. Solvents that can effectively disrupt the crystal lattice of the solid by forming strong hydrogen bonds with the solute molecules will be effective at dissolving it.

Impact of the Hydrophobic Side Chain and Protecting Group

The nonpolar sec-butyl side chain of isoleucine and the bulky tert-butyl group contribute to the molecule's hydrophobic character.[5] This will enhance solubility in less polar organic solvents and decrease solubility in highly polar solvents like water. The interplay between the polar functional groups and these nonpolar regions results in a nuanced solubility profile across a spectrum of organic solvents.

The Influence of the Hemihydrate Form

The presence of water of hydration in the crystal lattice can influence solubility. The energy required to break the crystal lattice (lattice energy) will be affected by the hydrogen bonds involving the water molecules. In some cases, the presence of water can either increase or decrease the solubility in a particular organic solvent depending on how the solvent molecules interact with the hydrated crystal structure.

Qualitative Solubility Profile of this compound

Based on the theoretical principles discussed and qualitative information from various sources, a general solubility profile can be anticipated. It is important to reiterate that these are qualitative assessments, and quantitative determination is recommended for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar groups of the molecule. |

| Alcohols | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute, and the alkyl chains can interact favorably with the nonpolar regions. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | While less polar than DMF, DCM is a good solvent for many organic compounds and is commonly used in peptide synthesis with Boc-amino acids.[6] |

| Ethers | Diethyl ether, THF | Low to Moderate | Lower polarity and weaker hydrogen bonding capabilities compared to alcohols and polar aprotic solvents. |

| Esters | Ethyl acetate | Low to Moderate | Moderate polarity; can act as a hydrogen bond acceptor. |

| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | Nonpolar nature makes them poor solvents for the polar functional groups of this compound. |

| Water | Insoluble | The large hydrophobic regions (Boc group and isoleucine side chain) dominate, leading to poor solubility despite the presence of polar groups.[6] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following detailed protocol outlines a standard laboratory procedure for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Methodology

-

Preparation of a Saturated Solution: a. Weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is achieved. b. Accurately pipette a known volume of the desired organic solvent into the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to 24-48 hours. A preliminary time-course study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed in the thermostat for at least 30 minutes to allow the undissolved solid to settle. b. Carefully draw the supernatant (the clear liquid above the solid) into a syringe. c. Attach a 0.22 µm syringe filter to the syringe. d. Filter the supernatant into a clean, tared vial to remove any undissolved microparticles. e. Immediately cap the vial to prevent evaporation.

-

Gravimetric Analysis (for a rough estimate): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound. c. Once the solvent is completely removed, reweigh the vial. d. The difference in weight corresponds to the mass of the dissolved this compound. The initial volume of the solvent is known, allowing for the calculation of solubility (e.g., in mg/mL).

-

Quantitative Analysis (HPLC - more accurate): a. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. b. Analyze the calibration standards using a validated HPLC method to generate a calibration curve (peak area vs. concentration). c. Accurately dilute a known volume of the filtered saturated solution with the same solvent. d. Analyze the diluted sample by HPLC under the same conditions as the standards. e. Determine the concentration of the diluted sample from the calibration curve. f. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.

dot

Caption: A logical workflow for the experimental determination of solubility.

Causality in Experimental Choices

-

Use of Excess Solid: This ensures that the solution becomes saturated, and the system reaches equilibrium between the dissolved and undissolved states.

-

Thermostatic Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.

-

Filtration: The use of a 0.22 µm filter is critical to remove any fine, undissolved particles that could lead to an overestimation of the solubility.

-

HPLC Analysis: This is a highly sensitive and accurate method for quantifying the concentration of the solute, providing more reliable data than gravimetric analysis, especially for moderately soluble compounds.

Conclusion and Practical Implications

While a definitive, universal table of quantitative solubility data for this compound in all common organic solvents remains elusive in the public domain, a strong understanding of its physicochemical properties and the theoretical principles of solubility allows researchers to make informed decisions when selecting solvents for peptide synthesis and other applications. For applications requiring precise knowledge of solubility, the experimental protocol provided in this guide offers a robust and reliable method for empirical determination. The interplay of the polar functional groups with the hydrophobic Boc and isoleucine side chain moieties results in a compound that is highly soluble in polar aprotic and alcoholic solvents, moderately soluble in chlorinated solvents, and poorly soluble in nonpolar hydrocarbons and water. This knowledge is critical for achieving optimal reaction kinetics, minimizing reagent excess, and ensuring the efficient synthesis of high-purity peptides.

References

-

Carl ROTH. (n.d.). This compound, 25 g, CAS No. 13139-16-7. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound, 25 g, CAS No. 13139-16-7. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

-

Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butoxycarbonyl-L-isoleucine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N-(tert-Butoxycarbonyl)-L-isoleucine Hemihydrate 99.0+%, TCI America™. Retrieved from [Link]

Sources

A Technical Guide to the Stability and Storage of Boc-L-Isoleucine Hemihydrate

Abstract

N-tert-butoxycarbonyl-L-isoleucine hemihydrate (Boc-L-isoleucine hemihydrate) is a pivotal building block in solid-phase peptide synthesis (SPPS) and other areas of pharmaceutical and biotechnological research.[1][2] The integrity of this reagent is paramount for achieving high yields, purity, and desired biological activity in synthesized peptides. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines scientifically grounded protocols for its optimal storage and handling. We will explore the physicochemical properties, inherent vulnerabilities, and potential degradation pathways of the molecule, offering field-proven insights to researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the reliability and reproducibility of experimental outcomes.

Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, valued for its stability across a wide range of conditions and its straightforward, selective removal under mild acidic conditions.[3][4] In peptide synthesis, the Boc group shields the alpha-amino group of isoleucine, preventing unwanted side reactions during peptide chain elongation.[1][2] The hemihydrate form indicates the presence of one water molecule for every two molecules of Boc-L-isoleucine, a factor with significant implications for its hygroscopicity and stability.

Degradation of this critical raw material can lead to failed syntheses, impure products, and a significant loss of time and resources. Understanding the stability profile of this compound is not merely a matter of following supplier recommendations but a fundamental aspect of ensuring experimental reproducibility and the quality of the final therapeutic or research peptide.

Physicochemical Properties and Inherent Stability

A comprehensive understanding of the compound's properties is the foundation for developing appropriate storage and handling strategies.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][5] |

| CAS Number | 204138-23-8 | [1][6] |

| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [1][7] |

| Molecular Weight | 240.3 g/mol | [1][7] |

| Melting Point | 55 - 65 °C | [1] |

| Solubility | Soluble in methanol, DMSO, and acetic acid. Insoluble in water. | [8] |

| Optical Rotation | [α]²⁰/D = +10.5 ± 1.5° (c=1 in EtOH) | [1] |

The Boc group is notably stable under basic and nucleophilic conditions, which provides the necessary orthogonality for complex multi-step syntheses where other protecting groups, such as Fmoc, might be employed.[3][9] However, its stability is critically dependent on temperature, pH, and moisture.

Factors Affecting the Stability of this compound

Moisture and Hygroscopicity

The "hemihydrate" designation signifies that water is an integral part of the crystal structure. However, this also suggests a propensity for interaction with atmospheric moisture. For hygroscopic pharmaceutical materials, moisture uptake is a primary concern as it can lead to both physical and chemical degradation.[10][11]

-

Causality of Moisture Protection: The recommendation to "protect from moisture" is rooted in preventing two primary issues:

-

Physical Changes: Excessive moisture absorption can lead to physical changes such as clumping, caking, or deliquescence (dissolving in absorbed water), which complicates accurate weighing and handling.[10][12]

-

Chemical Degradation: The presence of excess water can facilitate the primary degradation pathway: hydrolysis of the Boc protecting group.

-

Temperature

Temperature is a critical parameter governing the rate of chemical reactions.

-

Recommended Storage Temperature (0-8 °C): Multiple suppliers recommend refrigerated storage.[1][5][15] The scientific rationale for this is to minimize the rate of any potential degradation reactions, including hydrolysis and potential oxidative degradation. Storing at refrigerated, but not freezing, temperatures provides the optimal balance between slowing degradation and preventing potential issues with freeze-thaw cycles.

-

Thermal Decomposition: The Boc group can be cleaved at high temperatures (typically >150 °C) in a process known as thermal deprotection.[16][17][18] While the compound is stable at ambient temperatures for the duration of a typical laboratory procedure, prolonged exposure to elevated temperatures should be avoided to prevent thermal degradation.

pH and Hydrolytic Stability

The most significant chemical vulnerability of this compound is the acid-lability of the Boc protecting group.

-

Acidic Conditions (pH < 4): The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4] The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into the free amine, carbon dioxide, and the stable tert-butyl cation. This lability is the basis for its use in synthesis but also its primary degradation pathway. Exposure to acidic vapors or solutions during storage or handling will lead to the formation of L-isoleucine, compromising the purity of the reagent.

-

Neutral and Basic Conditions (pH > 7): The Boc group is robust and stable under neutral and basic conditions, making it compatible with a wide range of reagents used in peptide synthesis.[9][]

Oxidative and Photolytic Stability

-

Oxidation: this compound should not be stored with strong oxidizing agents.[15][20] While the molecule does not contain highly susceptible moieties for oxidation under typical storage conditions, this is a standard precaution for organic reagents.

-

Photostability: While some amino acid protecting groups are specifically designed to be photolabile, the Boc group is generally considered stable to light.[21][22] However, as part of a comprehensive stability assessment, photostability should be evaluated, especially if the material is to be handled outside of typical laboratory lighting for extended periods. Standard laboratory practice dictates storing chemical reagents in opaque or amber containers to minimize light exposure.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to safeguard the integrity of this compound.

Initial Receipt and Inspection

The following diagram outlines the workflow for handling the compound upon receipt to minimize exposure to adverse conditions.

Caption: Workflow for receiving and initial storage.

Long-Term Storage Conditions

For optimal long-term stability, the following conditions are mandatory:

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | 0 °C to 8 °C (Refrigerated) | Minimizes rates of hydrolysis and other potential degradation pathways. | [1][15][23] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) overlay in a tightly sealed container. | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. | [12][13] |

| Moisture | Store in a desiccator or a controlled low-humidity environment. | Prevents moisture uptake, which can lead to physical caking and chemical hydrolysis. | [13][15] |

| Light | Store in an opaque or amber container. | Protects against potential, though unlikely, photolytic degradation. | General Best Practice |

Handling for Experimental Use

-

Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes.

-

Causality: This critical step prevents condensation of atmospheric moisture onto the cold powder, which would compromise the integrity of the remaining reagent.

-

-

Weighing: Weigh the required amount of powder in a controlled environment with low humidity (e.g., a glovebox or a balance with a draft shield in a low-humidity room) as quickly as possible.

-

Resealing: Immediately and tightly reseal the container, purge with an inert gas if possible, and return it to the recommended refrigerated storage.

Stability Testing and Quality Control

A robust stability testing program is essential for confirming the quality of this compound, especially for long-term studies or when using material from a new supplier. This involves using a stability-indicating analytical method, which is a validated quantitative method that can detect changes in the properties of the drug substance over time.[][25]

Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method. It involves subjecting the compound to harsh conditions to intentionally produce degradation products.[25][26] This helps to ensure that the analytical method can separate the intact compound from any potential degradants.

Caption: Workflow for developing a stability-indicating method.

Protocol: Stability-Indicating HPLC-UV Method

This protocol is a self-validating system for assessing the purity and stability of this compound.

-

Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient:

-

0-20 min: 20% B to 80% B

-

20-25 min: 80% B to 20% B

-

25-30 min: Hold at 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

Self-Validating System Suitability Test (SST):

-

Purpose: To ensure the chromatographic system is performing adequately before analyzing any samples.

-

Procedure:

-

Prepare a solution containing this compound (~0.5 mg/mL) and a small amount of L-isoleucine (~0.05 mg/mL). L-isoleucine is the primary potential degradation product from hydrolysis.

-

Inject this solution six replicate times.

-

-

Acceptance Criteria:

-

Resolution: The resolution between the L-isoleucine and Boc-L-isoleucine peaks must be > 2.0. This confirms the method can separate the analyte from its key degradant.

-

Tailing Factor: The tailing factor for the Boc-L-isoleucine peak should be < 2.0.

-

Relative Standard Deviation (RSD): The RSD for the peak area of the six replicate injections of Boc-L-isoleucine must be ≤ 2.0%.

-

Analysis: Analyze samples from the forced degradation study and long-term stability samples. The method is considered stability-indicating if all degradation product peaks are resolved from the main Boc-L-isoleucine peak, and mass balance is maintained (the sum of the parent compound and all degradation products is close to 100% of the initial concentration).

Potential Degradation Pathways

The primary degradation pathway of concern under improper storage or handling is the acid-catalyzed hydrolysis of the Boc group.

Caption: Primary degradation pathway of Boc-L-isoleucine.

Conclusion and Best Practices

The chemical integrity of this compound is non-negotiable for successful outcomes in peptide synthesis and related research. Its stability is primarily threatened by moisture, elevated temperatures, and acidic conditions, which can lead to the hydrolytic cleavage of the essential Boc protecting group.

Key Takeaways for Researchers:

-

Store Cold and Dry: The cornerstone of stability is storage at 0-8 °C in a tightly sealed container , preferably within a desiccator, to protect from moisture.

-

Equilibrate Before Use: Always allow the container to reach ambient temperature before opening to prevent moisture condensation.

-

Avoid Acidity: Keep the reagent away from acidic vapors and solutions during storage and handling.

-

First In, First Out: Employ a "first in, first out" inventory system to ensure older stock is used first.

-

Validate Your Method: For critical applications or long-term storage, verify the purity of the material using a validated, stability-indicating HPLC method as outlined in this guide.

By implementing these scientifically-grounded storage and handling protocols, researchers can ensure the stability and reliability of this compound, thereby safeguarding the integrity of their synthetic work and contributing to the generation of high-quality, reproducible scientific data.

References

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH. [Link]

-

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis. [Link]

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Qualicaps. [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC - NIH. [Link]

-

Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]

-

Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages. (n.d.). PubMed. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]

-

Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). University of Nottingham. [Link]

-

Safety Data Sheet: this compound. (n.d.). Astech Ireland. [Link]

-

Boc and tBu ester pH stability during enamine hydrolysis. (2024). Reddit. [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry. [Link]

-

Long-term stability study of drug products and out-of-specification test results. (2025). ResearchGate. [Link]

-

This compound. (n.d.). PubChem - NIH. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

-

Thermal Methods. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Mastering Peptide Synthesis with Boc-L-Isoleucine: A Guide for Researchers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C22H44N2O9 | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. pharmainfo.in [pharmainfo.in]

- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 20. astechireland.ie [astechireland.ie]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. Photolabile protection for amino acids: studies on the release from novel benzoquinolone cages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound | 204138-23-8 [sigmaaldrich.com]

- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pharmtech.com [pharmtech.com]

A Technical Guide to the Mechanism and Application of Boc-L-Isoleucine Hemihydrate in Peptide Synthesis

This guide provides an in-depth exploration of the role and mechanism of action of Nα-tert-butyloxycarbonyl-L-isoleucine hemihydrate (Boc-L-Ile-OH·½H₂O) in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of the Boc protecting group, the nuances of its application in solid-phase peptide synthesis (SPPS), and the practical considerations for incorporating the sterically hindered amino acid, isoleucine.

Introduction: The Significance of Boc-L-Isoleucine in Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of biomedical research and pharmaceutical development.[1] The process involves the stepwise addition of amino acids to a growing peptide chain, a feat that necessitates the use of protecting groups to prevent unwanted side reactions.[2] The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino group of amino acids.[3][] Boc-L-isoleucine, in particular, is a critical building block for the synthesis of a vast array of therapeutic peptides and biologically active molecules.[1][5]

The isoleucine residue, with its β-branched side chain, presents a significant steric hindrance that can impede the efficiency of peptide bond formation.[6][7] This guide will delve into the mechanistic strategies employed to overcome this challenge, ensuring high-purity and high-yield synthesis. We will also address the "hemihydrate" form of this reagent and its practical implications.

The Boc Protecting Group: A Mechanistic Overview

The efficacy of the Boc group lies in its ability to be selectively removed under moderately acidic conditions, while remaining stable to a wide range of other reagents used in peptide synthesis.[3][8] This graduated lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[9]

Introduction of the Boc Group (Protection)

The Boc group is introduced onto the α-amino group of L-isoleucine by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[10][11] The base, typically sodium hydroxide or a tertiary amine, deprotonates the amino group, enhancing its nucleophilicity.[10] The nucleophilic nitrogen then attacks one of the carbonyl carbons of (Boc)₂O in a nucleophilic acyl substitution reaction.[12][13]

The reaction proceeds as follows:

-

The amino group of L-isoleucine is deprotonated by a base.

-

The resulting nucleophilic amine attacks a carbonyl group of di-tert-butyl dicarbonate.

-

This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group.

-

The unstable tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butoxide, which is then protonated.[13][14]

Diagram 1: Boc Protection of L-Isoleucine.

Removal of the Boc Group (Deprotection)

The removal of the Boc group is a critical step in the cyclical process of SPPS.[10] It is achieved by treating the N-terminally protected peptide with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solution.[9][15]

The acid-catalyzed deprotection mechanism involves:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[10][14]

-

Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[10][14]

-

Decarboxylation: The carbamic acid is unstable and readily decomposes to liberate the free α-amino group and carbon dioxide.[10]

The liberated tert-butyl cations are reactive electrophiles and can lead to side reactions, particularly with nucleophilic residues like tryptophan, cysteine, or methionine.[16] To prevent these undesired modifications, scavengers such as dithioethane (DTE) are often added to the deprotection solution.[15][16]

Diagram 2: Acid-Catalyzed Deprotection of a Boc-Protected Peptide.

The Role of the Hemihydrate Form

Boc-L-isoleucine is often supplied as a hemihydrate, meaning that the crystal lattice contains one molecule of water for every two molecules of the amino acid derivative.[17][18] While the water of hydration does not directly participate in the chemical reactions of protection or deprotection, its presence has practical implications:

-

Stability and Handling: The crystalline hydrate form can be more stable and easier to handle than the anhydrous form, which may be hygroscopic.

-